An In-Depth Technical Guide to 3-Chloro-4-fluoro-2-methoxybenzoic Acid
An In-Depth Technical Guide to 3-Chloro-4-fluoro-2-methoxybenzoic Acid
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 3-Chloro-4-fluoro-2-methoxybenzoic acid. It moves beyond a simple data sheet to provide field-proven insights into its synthesis, properties, applications, and safe handling, grounded in established chemical principles.
Introduction: A Versatile Building Block in Modern Chemistry
3-Chloro-4-fluoro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid, a class of compounds of immense interest in medicinal chemistry and materials science. Its unique arrangement of electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) groups on the benzoic acid scaffold makes it a highly valuable and versatile intermediate. The strategic placement of these functionalities allows for precise modulation of physicochemical properties such as acidity (pKa), lipophilicity (LogP), and metabolic stability in derivative molecules. Furthermore, the functional groups provide multiple reaction handles for further synthetic elaboration, enabling its incorporation into complex molecular architectures. This guide provides an in-depth examination of its core attributes.
Part 1: Core Chemical and Physical Characteristics
The fundamental identity and properties of a compound are the bedrock of its application. 3-Chloro-4-fluoro-2-methoxybenzoic acid is identified by the CAS Number 1782833-93-5[1]. A summary of its key quantitative data is presented below for easy reference.
| Identifier / Property | Value | Source |
| CAS Number | 1782833-93-5 | [1] |
| Molecular Formula | C₈H₆ClFO₃ | [1] |
| Molecular Weight | 204.58 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | [1] |
| Computed LogP | 2.1859 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Part 2: Synthesis Strategy and Mechanistic Insight
While specific proprietary synthesis routes may vary, a plausible and scalable laboratory synthesis of 3-Chloro-4-fluoro-2-methoxybenzoic acid can be devised from commercially available precursors, leveraging well-established organometallic and electrophilic substitution reactions. The following proposed workflow is based on common transformations used for highly substituted aromatic systems.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach identifies a substituted toluene derivative as a plausible starting material. The carboxylic acid can be formed via oxidation of a methyl group or through carboxylation of an organometallic intermediate. The latter is often preferred for regiochemical control.
Caption: Retrosynthetic pathway for the target molecule.
Exemplary Forward Synthesis Protocol
Step 1: Electrophilic Chlorination of 2-Fluoro-4-methoxytoluene The synthesis commences with the regioselective chlorination of 2-fluoro-4-methoxytoluene. The methoxy group is a strong ortho-, para-director, and the fluorine is a weaker ortho-, para-director. The position ortho to the methoxy group and meta to the fluorine is sterically hindered and electronically activated, making it the prime target for chlorination.
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Dissolve 2-fluoro-4-methoxytoluene in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise. The use of NCS is preferable to harsher reagents like chlorine gas for better control and safety on a lab scale.
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Allow the reaction to stir at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.
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Work up the reaction by washing with aqueous sodium bisulfite solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-chloro-2-fluoro-4-methoxy-3-methylbenzene.
Step 2: Oxidation to Carboxylic Acid The final step involves the oxidation of the methyl group to a carboxylic acid. A strong oxidizing agent is required for this transformation.
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Suspend the crude product from Step 1 in a mixture of a suitable solvent (e.g., water/pyridine or water/t-butanol).
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Heat the mixture to reflux (typically 80-100 °C).
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Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise. The reaction is highly exothermic and must be controlled carefully.
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Maintain reflux until the characteristic purple color of the permanganate disappears.
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Cool the reaction mixture and filter off the manganese dioxide byproduct.
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Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of ~2. This will precipitate the desired 3-Chloro-4-fluoro-2-methoxybenzoic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the final product.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The title compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial structural motif or intermediate. The specific substitution pattern is highly advantageous in drug design for several reasons:
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Fluorine and Chlorine Atoms: The inclusion of halogens is a cornerstone of modern medicinal chemistry. The 4-fluoro substituent can enhance binding affinity to target proteins through favorable electrostatic interactions and can block metabolic oxidation at that position, improving the pharmacokinetic profile of a drug candidate. The 3-chloro group further modulates the electronic environment and lipophilicity, which can be fine-tuned to optimize cell permeability and target engagement[2].
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Methoxy Group: The 2-methoxy group acts as a hydrogen bond acceptor and can be critical for anchoring a molecule within a protein's binding pocket. Its position ortho to the carboxylic acid can also influence the conformation of the acid group, which may be important for specific receptor interactions.
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Carboxylic Acid Group: This functional group is a versatile handle. It can act as a key pharmacophoric element (e.g., forming salt bridges with basic residues in a protein) or serve as a synthetic anchor point for amide bond formation, esterification, or other coupling reactions to build more complex molecules.
This compound is therefore an ideal starting point for constructing libraries of novel compounds for screening in various therapeutic areas. Its derivatives have been explored in the synthesis of agrochemicals and pharmaceuticals[3].
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is mandatory. While a specific Safety Data Sheet (SDS) for this exact CAS number is not broadly available in the search results, data from closely related substituted benzoic acids provide a reliable guide to its hazard profile. Analogous compounds like 3-chloro-2-fluorobenzoic acid and other chlorinated/fluorinated aromatics are classified as irritants[4][5].
GHS Hazard Profile (Anticipated)
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4][5].
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of water[4].
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[4][5].
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Laboratory Handling Workflow
Caption: Safe handling workflow for 3-Chloro-4-fluoro-2-methoxybenzoic acid.
Storage and Stability
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Storage Conditions: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage is at 2-8°C for long-term stability[1].
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Chemical Stability: The molecule is stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents[6].
Conclusion
3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and organic synthesis. Its unique combination of functional groups offers a powerful platform for developing novel molecules with tailored biological and physical properties. Understanding its synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
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